

A Comparative Spectroscopic Analysis of 2,2diphenyl-cyclopentanone and Related Ketones

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Compound of Interest		
Compound Name:	2,2-Diphenyl-cyclopentanone	
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A detailed spectroscopic comparison of **2,2-diphenyl-cyclopentanone** with its structural analogs, 2-phenyl-cyclopentanone and cyclopentanone, is presented to provide researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of these cyclic ketones. This guide includes a comparative analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data.

While extensive experimental data has been compiled for cyclopentanone and 2-phenyl-cyclopentanone, it is important to note that experimental ¹H NMR and ¹³C NMR data for **2,2-diphenyl-cyclopentanone** were not available in the searched resources. The provided comparison relies on available experimental data for all other aspects.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **2,2-diphenyl-cyclopentanone**, 2-phenyl-cyclopentanone, and cyclopentanone.

Table 1: Infrared (IR) Spectroscopy Data



Compound	Carbonyl (C=O) Stretch (cm ⁻¹)	C-H Stretch (sp³ CH2) (cm ⁻¹)	C-H Stretch (Aromatic) (cm ⁻¹)
2,2-diphenyl- cyclopentanone	~1740	Not specified	Not specified
2-phenyl- cyclopentanone	~1741	2870-2960	~3030
Cyclopentanone	~1745[1]	2870-2960	N/A

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound	Phenyl Protons (Ar-H)	α-Protons to C=O	β-Protons to C=O	Other Protons
2,2-diphenyl- cyclopentanone	Not available in searched resources			
2-phenyl- cyclopentanone	~7.2-7.4 (m, 5H)	~3.6 (dd, 1H)	1.9-2.5 (m, 6H)	
Cyclopentanone	N/A	~2.05 (t, 4H)[2]	~1.90 (quint, 4H) [2]	_

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound	Carbonyl (C=O)	Phenyl Carbons (Ar-C)	α-Carbon to C=O	β-Carbon to C=O
2,2-diphenyl- cyclopentanone	Not available in searched resources			
2-phenyl- cyclopentanone	~218	~127-138	~56	~21, 31, 38
Cyclopentanone	~220[3]	N/A	~38[3]	~23[3]



Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+)	Key Fragment Ions
2,2-diphenyl-cyclopentanone	236	180, 165, 105, 77
2-phenyl-cyclopentanone	160	131, 117, 105, 91, 77
Cyclopentanone	84[4]	56, 55, 42, 41[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Sample Preparation:
 - Liquids (Cyclopentanone, 2-phenyl-cyclopentanone): A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solids (2,2-diphenyl-cyclopentanone): The solid is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a solution of the compound in a volatile solvent (e.g., chloroform or dichloromethane) can be deposited onto a KBr plate, and the solvent evaporated to leave a thin film.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is employed.



- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a
 deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of
 tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

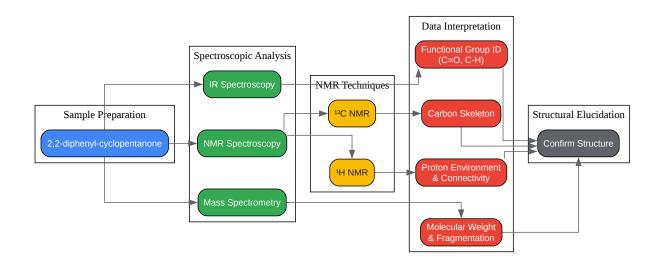
Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization Method: Electron Ionization (EI) is a common method for this class of compounds. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to
 detect the molecular ion and its fragment ions. The resulting mass spectrum is a plot of
 relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a cyclic ketone like **2,2-diphenyl-cyclopentanone**.





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